Tetracosyl acetate

Description

Properties

Molecular Formula |

C26H52O2 |

|---|---|

Molecular Weight |

396.7 g/mol |

IUPAC Name |

tetracosyl acetate |

InChI |

InChI=1S/C26H52O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-28-26(2)27/h3-25H2,1-2H3 |

InChI Key |

YNNTYKYGOBKPFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tetracosyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

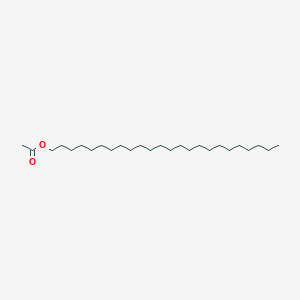

Tetracosyl acetate (CH₃COO(CH₂)₂₃CH₃), also known as lignoceryl acetate, is a long-chain wax ester. As a member of the class of very-long-chain fatty acid (VLCFA) derivatives, it plays a role in the composition of natural waxes, particularly in the plant cuticle where it contributes to the protective barrier against environmental stressors. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, reactivity, and biosynthetic pathway. The information is presented to support research and development activities in fields such as biochemistry, natural product chemistry, and drug delivery.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Due to its long alkyl chain, it is a waxy solid at room temperature with very low solubility in polar solvents.

| Property | Value | Source |

| Molecular Formula | C₂₆H₅₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 396.7 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 822-29-7 | --INVALID-LINK-- |

| Appearance | Waxy solid (predicted) | General knowledge of long-chain esters |

| Melting Point | Not experimentally determined; expected to be high due to long alkyl chain. | General knowledge of long-chain esters |

| Boiling Point | Not experimentally determined; expected to be very high. | General knowledge of long-chain esters |

| Density | Not experimentally determined. | |

| logP (Octanol-Water Partition Coefficient) | 12.1 (computed) | --INVALID-LINK-- |

| Water Solubility | Very low (predicted) | --INVALID-LINK-- |

| Solubility in Organic Solvents | Soluble in nonpolar solvents like hexane and chloroform. | General knowledge of lipid solubility |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be dominated by a large signal from the methylene protons (-CH₂-) of the long alkyl chain at approximately 1.25 ppm. A triplet corresponding to the terminal methyl group (-CH₃) of the tetracosyl chain would appear upfield, around 0.88 ppm. The methylene group attached to the ester oxygen (-O-CH₂-) would be deshielded, appearing as a triplet around 4.05 ppm. The methyl protons of the acetate group (-COO-CH₃) would be a singlet at around 2.05 ppm.

-

¹³C NMR: The carbon NMR spectrum would show a series of peaks for the methylene carbons of the long alkyl chain between 20 and 40 ppm. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-175 ppm. The carbon of the methyl group in the acetate moiety would appear around 21 ppm, and the methylene carbon attached to the ester oxygen would be in the region of 60-65 ppm.

-

Mass Spectrometry: In electron ionization mass spectrometry, esters typically undergo fragmentation adjacent to the carbonyl group.[1] For this compound, characteristic fragments would likely include the loss of the alkoxy group (-O-(CH₂)₂₃CH₃) and rearrangements.

Chemical Reactivity and Synthesis

As an ester, this compound undergoes characteristic reactions such as hydrolysis, transesterification, and reduction.

Synthesis of this compound

A common method for the synthesis of esters is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification of Tetracosanol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve tetracosanol (1 equivalent) in an excess of glacial acetic acid, which also serves as the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents).

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate. Extract the product with a nonpolar organic solvent such as hexane or diethyl ether.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Hydrolysis

Hydrolysis of this compound, the cleavage of the ester bond by reaction with water, can be catalyzed by either acid or base to yield tetracosanol and acetic acid (or its conjugate base).

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification) of this compound

-

Reaction Setup: Dissolve this compound in a suitable organic solvent (e.g., ethanol or tetrahydrofuran) in a round-bottom flask equipped with a reflux condenser.

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 2 equivalents).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture and acidify it with a dilute strong acid (e.g., HCl) to protonate the carboxylate.

-

Extraction and Purification: Extract the tetracosanol and acetic acid with an appropriate organic solvent. The products can then be separated and purified by standard techniques.

Transesterification

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. For example, reacting this compound with methanol in the presence of an acid or base catalyst would yield methyl acetate and tetracosanol.

Reduction

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2][3] The reduction of this compound would yield tetracosanol and ethanol.

Experimental Protocol: Reduction of this compound with LiAlH₄

-

Safety Precautions: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a dry three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend LiAlH₄ (an excess, e.g., 2-3 equivalents) in a dry ether solvent such as diethyl ether or tetrahydrofuran (THF).

-

Addition of Ester: Dissolve this compound in the same dry solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature.

-

Quenching: Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

Work-up and Purification: Filter the resulting precipitate and wash it with ether. The combined organic filtrates contain the product alcohols, which can be purified by standard methods.

Biosynthesis of Very-Long-Chain Fatty Acid Esters

This compound is a wax ester derived from very-long-chain fatty acids (VLCFAs). The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a series of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a growing acyl-CoA chain.[4][5] The resulting VLC-acyl-CoAs can then be converted into various products, including wax esters.

This pathway highlights the enzymatic steps involved in elongating a fatty acid chain and its subsequent conversion into a wax ester. The specificity of the enzymes involved determines the chain length and composition of the final products.

Conclusion

This compound, as a representative very-long-chain fatty acid ester, possesses distinct chemical and physical properties primarily dictated by its long, saturated alkyl chain. While its reactivity is characteristic of esters, the experimental conditions for its synthesis and transformations need to account for its high molecular weight and low solubility in polar media. Understanding its biosynthesis provides insight into the natural production of waxes and their physiological roles. This technical guide serves as a foundational resource for scientists and researchers working with this and related long-chain lipid molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Unveiling Tetracosyl Acetate: A Technical Guide to its Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracosyl acetate, also known as lignoceryl acetate, is a long-chain fatty acid ester with the chemical formula C26H52O2. As a naturally occurring compound, it is found in a variety of plant species, contributing to the composition of their protective outer layers. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and identification, and an exploration of its biosynthetic origins. The information presented herein is intended to support researchers and professionals in the fields of phytochemistry, drug discovery, and natural product chemistry.

Natural Occurrence of this compound

This compound has been identified as a constituent of the epicuticular wax of several plant species. The presence and concentration of this ester can vary depending on the plant species, the specific part of the plant, and environmental growth conditions. While comprehensive quantitative data across a wide range of flora is still an area of active research, existing studies provide valuable insights into its distribution.

Initial reports have indicated the presence of this compound in Gisekia pharnaceoides and Chenopodium album[1]. Further research into the chemical composition of plant epicuticular waxes has revealed the common occurrence of long-chain esters, including those of similar chain lengths to this compound, in a variety of other plants.

Data Presentation: Quantitative Analysis of Long-Chain Esters in Plant Epicuticular Waxes

The following table summarizes representative quantitative data for long-chain esters, including compounds structurally related to this compound, found in the epicuticular waxes of different plant species. It is important to note that the concentration of these compounds can exhibit significant variability.

| Plant Species | Plant Part | Compound Class | Representative Compound(s) | Concentration (µg/g of dry weight or % of total wax) | Analytical Method | Reference |

| Triticum aestivum (Wheat) | Leaf | Wax Esters | Esters of saturated and unsaturated alcohols | 0.13% to 48.77% of total lipophilic compounds | GC-MS | [2] |

| Quercus suber (Cork Oak) | Leaf | n-Alkyl Esters | Not specified | 25-45% of wax extract | GC-MS | [3] |

| Allium porrum (Leek) | Leaf | Wax Esters | Hentriacontan-16-one (a ketone, indicative of wax metabolism) | >1000-fold increase from base to tip | GC-MS | [4] |

Experimental Protocols

The extraction, isolation, and identification of this compound from natural sources typically involve a multi-step process. The following protocols are generalized from methodologies reported for the analysis of plant epicuticular waxes and long-chain fatty acid esters.

Protocol 1: Extraction of Epicuticular Waxes

This protocol describes a common method for the non-destructive extraction of surface waxes from plant materials.

-

Sample Collection and Preparation:

-

Collect fresh plant material (e.g., leaves, stems).

-

Carefully clean the surface of any debris using a gentle stream of air or a soft brush.

-

Determine the surface area of the plant material if quantification per unit area is required.

-

Air-dry the plant material to a constant weight.

-

-

Solvent Extraction:

-

Immerse the dried plant material in a suitable organic solvent, such as chloroform or a hexane:isopropanol mixture (3:2, v/v), for a short duration (e.g., 30-60 seconds) to dissolve the epicuticular waxes without extracting intracellular lipids.

-

Perform the extraction at room temperature with gentle agitation.

-

Repeat the extraction process with fresh solvent to ensure complete removal of the surface waxes.

-

-

Solvent Removal:

-

Combine the solvent extracts.

-

Filter the extract to remove any particulate matter.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude wax extract.

-

-

Gravimetric Analysis:

-

Dry the crude wax extract to a constant weight to determine the total wax load.

-

Protocol 2: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the analysis of long-chain esters like this compound.

-

Sample Preparation and Derivatization (Optional but Recommended):

-

Dissolve a known amount of the crude wax extract in an appropriate solvent (e.g., hexane, chloroform).

-

To improve volatility and chromatographic separation, long-chain esters can be transesterified to their corresponding fatty acid methyl esters (FAMEs) and long-chain alcohols. This is achieved by heating the sample in a solution of methanolic HCl or BF3-methanol.

-

Note: For the direct analysis of intact wax esters, high-temperature GC columns and methods are required.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5) is typically used.

-

Injector Temperature: Set to a high temperature (e.g., 280-300°C) to ensure volatilization of the analytes.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with a wide range of boiling points. A typical program might start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a final temperature of 300-320°C at a rate of 5-10°C/min.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

-

Mass Range: Scan a mass range of m/z 50-600 to detect the characteristic fragmentation patterns of long-chain esters.

-

Ion Source and Transfer Line Temperatures: Maintain at elevated temperatures (e.g., 230°C and 280°C, respectively) to prevent condensation of the analytes.

-

-

-

Data Analysis and Compound Identification:

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

In the absence of a standard, tentative identification can be made by interpreting the mass spectrum. The mass spectrum of this compound would be expected to show a molecular ion peak (if visible) and characteristic fragment ions corresponding to the loss of the acetate group and fragmentation of the long alkyl chain.

-

Compare the obtained mass spectrum with entries in a mass spectral library (e.g., NIST, Wiley).

-

-

Quantification:

-

Prepare a calibration curve using a certified standard of this compound at various concentrations.

-

Inject the samples and the standards into the GC-MS under the same conditions.

-

Quantify the amount of this compound in the sample by comparing the peak area of the analyte to the calibration curve.

-

An internal standard (e.g., a long-chain hydrocarbon or ester not present in the sample) can be added to the sample before extraction to correct for variations in extraction efficiency and injection volume.

-

Biosynthesis of this compound

This compound is derived from the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. This pathway is crucial for the production of various components of cuticular waxes and suberin. The biosynthesis of the C24 fatty acid precursor, lignoceric acid, occurs in the endoplasmic reticulum through the action of a fatty acid elongase (FAE) complex.

The following diagram illustrates the general pathway for the biosynthesis of VLCFAs, which are the precursors to long-chain esters like this compound.

Caption: Biosynthesis of this compound in Plants.

The formation of this compound itself would then involve the esterification of tetracosanol (the alcohol derived from lignoceric acid) with an acetyl donor, likely acetyl-CoA.

Experimental Workflow

The logical flow for the investigation of this compound from a natural source is depicted in the following diagram.

Caption: Workflow for this compound Analysis.

Conclusion

This compound is a naturally occurring long-chain ester found in the epicuticular waxes of certain plants. Its identification and quantification are crucial for understanding plant biochemistry and for the potential discovery of new bioactive compounds. The methodologies outlined in this guide, centered around solvent extraction and GC-MS analysis, provide a robust framework for researchers to investigate the presence and concentration of this compound in various natural sources. Further research is warranted to expand the quantitative database of this compound across a broader range of plant species and to fully elucidate the specific enzymatic steps involved in its final esterification.

References

- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Composition differences between epicuticular and intracuticular wax substructures: how do plants seal their epidermal surfaces? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Composition of Cuticular Waxes and Pigments and Morphology of Leaves of Quercus suber Trees of Different Provenance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epicuticular Wax Accumulation and Fatty Acid Elongation Activities Are Induced during Leaf Development of Leeks - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Tetracosyl Acetate in Plants: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracosyl acetate, a saturated wax ester comprised of a C24 alcohol (tetracosanol) and an acetyl group, is a component of the protective cuticular wax layer in certain plant species. Its biosynthesis is intrinsically linked to the well-established pathways of very-long-chain fatty acid (VLCFA) elongation and modification. This technical guide provides an in-depth exploration of the core biosynthetic pathway leading to this compound, detailing the enzymatic steps from fatty acid precursors to the final esterified product. The guide includes a summary of relevant quantitative data, detailed experimental protocols for analysis and enzyme characterization, and a visual representation of the metabolic pathway to facilitate a comprehensive understanding for researchers in plant biochemistry and drug development.

Introduction

Plant cuticular waxes are complex mixtures of hydrophobic lipids, primarily composed of very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, aldehydes, primary and secondary alcohols, ketones, and esters.[1] These waxes form a critical barrier against uncontrolled water loss, UV radiation, and pathogen attack. Wax esters, a significant component of these waxes in many species, are typically formed from the esterification of a long-chain fatty acid with a long-chain fatty alcohol.[2]

This compound represents a less common class of wax esters where a very-long-chain fatty alcohol is esterified with a short-chain carboxylic acid, acetic acid. Understanding its biosynthesis is crucial for fields ranging from plant physiology and biochemistry to the development of novel herbicides and pharmaceuticals that may target or interact with the plant cuticle. This guide delineates the multi-stage enzymatic process that leads to the formation of this compound.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that occurs across different subcellular compartments, primarily the endoplasmic reticulum (ER). The pathway can be conceptually divided into three main stages:

-

Elongation of Very-Long-Chain Fatty Acids (VLCFAs): The carbon backbone of this compound originates from the fatty acid elongation (FAE) system.

-

Reduction of VLCFA-CoA to a Fatty Alcohol: The C24 fatty acyl-CoA is reduced to its corresponding alcohol, tetracosanol.

-

Acetylation of the Fatty Alcohol: Tetracosanol is esterified with an acetyl group to form this compound.

Stage 1: Very-Long-Chain Fatty Acid (VLCFA) Elongation

The synthesis of the C24 acyl chain begins with shorter fatty acid precursors (typically C16 or C18) and proceeds through cycles of two-carbon additions catalyzed by the FAE complex located in the ER. Each cycle involves four key enzymatic reactions:

-

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA.

-

Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the resulting β-ketoacyl-CoA to β-hydroxyacyl-CoA.

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form an enoyl-CoA.

-

Reduction: An enoyl-CoA reductase (ECR) reduces the enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.

This cycle is repeated until the desired chain length of 24 carbons (lignoceric acid, C24:0) is achieved. The resulting lignoceryl-CoA is the direct precursor for the next stage.

Stage 2: Reduction to Tetracosanol

The C24:0-CoA is then reduced to the corresponding primary alcohol, tetracosanol (C24H49OH). This reduction is catalyzed by a class of enzymes known as Fatty Acyl-CoA Reductases (FARs) .[3] Plant genomes contain families of FAR enzymes with varying substrate specificities for acyl-CoA chain length.[3][4] While specific FARs for C24-CoA have been characterized in the context of suberin biosynthesis, it is likely that a member of this enzyme family is responsible for producing the tetracosanol precursor for this compound. The reaction proceeds in two steps, both catalyzed by the FAR enzyme:

-

Reduction to an aldehyde: Lignoceryl-CoA is reduced to tetracosanal.

-

Reduction to an alcohol: Tetracosanal is further reduced to tetracosanol.

Stage 3: Acetylation of Tetracosanol

The final step in the biosynthesis of this compound is the esterification of tetracosanol with an acetyl group. This reaction is catalyzed by an alcohol acetyltransferase (AAT) , which utilizes acetyl-CoA as the acetyl group donor. While specific AATs that act on very-long-chain fatty alcohols have not been extensively characterized in all plant species, members of the BAHD acyltransferase superfamily are known to catalyze the formation of a wide variety of esters, including those with alcohol acceptors.

The proposed reaction is as follows:

Tetracosanol + Acetyl-CoA → this compound + CoA

The identification and characterization of the specific AAT responsible for this reaction is an active area of research.

Quantitative Data

Quantitative data on the abundance of this compound in plant cuticular waxes is not widely available and varies significantly between species and environmental conditions. However, the general composition of cuticular waxes has been extensively studied in model organisms and crops. The following table summarizes the typical composition of major wax classes in Arabidopsis thaliana leaves as an example. It is important to note that fatty acetates are often minor components and may not always be reported in general wax analyses.

| Wax Component Class | Relative Abundance (%) in Arabidopsis thaliana Leaves | Carbon Chain Length Range |

| Alkanes | 40-60 | C25-C33 (odd chains predominate) |

| Primary Alcohols | 5-15 | C22-C30 (even chains predominate) |

| Secondary Alcohols | 5-15 | C29 |

| Ketones | 5-15 | C29 |

| Fatty Acids | 1-5 | C16-C30 (even chains predominate) |

| Aldehydes | <5 | C22-C30 (even chains predominate) |

| Esters (Wax Esters) | <5 | C38-C52 |

Data compiled from various sources on Arabidopsis thaliana leaf wax composition. The presence and quantity of this compound would fall under the "Esters" category and require specific analytical methods for detection and quantification.

Experimental Protocols

Extraction and Analysis of Plant Cuticular Waxes

This protocol describes a general method for the extraction and analysis of plant cuticular waxes, which can be adapted for the specific detection of this compound.

4.1.1. Materials

-

Fresh plant tissue (e.g., leaves, stems)

-

Chloroform (HPLC grade)

-

Internal standard (e.g., n-tetracosane or a C23-acetate standard for accurate quantification)

-

Glass vials with Teflon-lined caps

-

Nitrogen gas stream or rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Derivatizing agent (e.g., BSTFA for hydroxyl-containing compounds)

4.1.2. Procedure

-

Wax Extraction:

-

Excise a known surface area of fresh plant tissue.

-

Immerse the tissue in chloroform containing a known amount of the internal standard for 30-60 seconds.

-

Remove the plant tissue and collect the chloroform extract.

-

Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

-

-

Derivatization (Optional but Recommended):

-

To improve the chromatographic properties of any free fatty alcohols or acids, the dried wax extract can be derivatized.

-

Add 50 µL of pyridine and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried extract.

-

Heat at 70°C for 30 minutes.

-

Evaporate the derivatizing agents under nitrogen.

-

Resuspend the sample in a known volume of chloroform or hexane for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the sample into the GC-MS.

-

GC Conditions (Example):

-

Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm)

-

Carrier gas: Helium at a constant flow of 1 mL/min

-

Injector temperature: 280°C

-

Oven program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 15 min.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV

-

Scan range: m/z 50-700

-

-

-

Data Analysis:

-

Identify this compound by its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion and fragmentation pattern.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

In Vitro Assay for Fatty Alcohol Acetyltransferase Activity

This protocol provides a framework for assaying the activity of a candidate alcohol acetyltransferase enzyme.

4.2.1. Materials

-

Purified candidate acetyltransferase enzyme (e.g., from a recombinant expression system)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Tetracosanol

-

Acetyl-CoA

-

Solvent for tetracosanol (e.g., a small amount of detergent like Triton X-100 in the buffer to aid solubility)

-

Quenching solution (e.g., chloroform:methanol 2:1 v/v)

-

Scintillation fluid and counter (if using radiolabeled acetyl-CoA) or GC-MS for product detection.

4.2.2. Procedure

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay buffer

-

Tetracosanol (e.g., 50 µM)

-

Acetyl-CoA (e.g., 100 µM; can be radiolabeled, e.g., [1-14C]acetyl-CoA)

-

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the purified enzyme.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Include a control reaction without the enzyme or with a heat-inactivated enzyme.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding the quenching solution.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipid products.

-

Evaporate the solvent.

-

-

Product Analysis:

-

Radiometric Assay: If using radiolabeled acetyl-CoA, the extracted product can be analyzed by thin-layer chromatography (TLC) followed by autoradiography or by liquid scintillation counting.

-

GC-MS Analysis: Resuspend the extracted product in a suitable solvent and analyze by GC-MS as described in section 4.1.3 to confirm the identity and quantify the amount of this compound formed.

-

Visualizing the Pathway and Experimental Workflow

To provide a clear visual representation of the biosynthetic pathway and the experimental logic, the following diagrams have been generated using the DOT language.

Caption: Biosynthetic pathway of this compound in plants.

Caption: Experimental workflow for analysis and characterization.

Conclusion

The biosynthesis of this compound in plants is a specialized branch of the broader cuticular wax biosynthetic pathway. It involves the coordinated action of the fatty acid elongase complex, fatty acyl-CoA reductases, and a putative alcohol acetyltransferase. While the initial steps of VLCFA elongation and reduction are well-understood, the specific acetyltransferase responsible for the final esterification step remains a key area for future research. The protocols and pathway information provided in this guide offer a robust framework for scientists to investigate the occurrence, function, and enzymatic machinery behind the production of this compound and other related fatty acid derivatives in plants. This knowledge will not only advance our fundamental understanding of plant biochemistry but also provide potential targets for the development of novel agrochemicals and pharmaceuticals.

References

- 1. Identification of an Arabidopsis Fatty Alcohol:Caffeoyl-Coenzyme A Acyltransferase Required for the Synthesis of Alkyl Hydroxycinnamates in Root Waxes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-chain-alcohol O-fatty-acyltransferase - Wikipedia [en.wikipedia.org]

- 3. Three Arabidopsis fatty acyl-coenzyme A reductases, FAR1, FAR4, and FAR5, generate primary fatty alcohols associated with suberin deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three Arabidopsis Fatty Acyl-Coenzyme A Reductases, FAR1, FAR4, and FAR5, Generate Primary Fatty Alcohols Associated with Suberin Deposition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tetracosyl Acetate in Plant Wax Composition: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Epicuticular wax is a critical barrier on the surface of terrestrial plants, playing a pivotal role in protecting against environmental stressors such as water loss, UV radiation, and pathogen attack. This complex mixture of lipids is primarily composed of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, alcohols, ketones, and esters. Among these, wax esters, formed by the esterification of a fatty acid and a fatty alcohol, contribute to the physical and chemical properties of the wax layer. This technical guide focuses on the role and analysis of a specific wax ester, tetracosyl acetate (C26H52O2), a molecule comprised of a C24 alcohol (tetracosanol) and an acetyl group. While specific quantitative data for this compound is not widely reported in broad compositional studies, this guide provides a comprehensive overview of its biosynthetic origins, its place within the broader context of plant wax composition, and detailed protocols for its extraction and quantification.

Introduction to Plant Epicuticular Wax

The outermost layer of a plant's cuticle is the epicuticular wax, a complex amalgam of hydrophobic organic compounds.[1] This layer is the plant's primary interface with its environment and serves multiple protective functions.[2] Chemically, it is dominated by VLCFAs with chain lengths typically ranging from C20 to C34 and their derivatives.[3] These derivatives are synthesized through two main pathways: an acyl-reduction pathway that produces primary alcohols and wax esters, and a decarbonylation pathway that leads to aldehydes, alkanes, secondary alcohols, and ketones.[3]

Wax esters, such as this compound, are formed by the esterification of a fatty alcohol with an acyl-CoA. The specific composition of these esters, including the chain lengths of the alcohol and acid moieties, varies significantly between plant species, organs, and developmental stages, influencing the final properties of the wax layer.[1]

Biosynthesis of this compound

The formation of this compound is a multi-step process that begins with the synthesis of very-long-chain fatty acids in the endoplasmic reticulum (ER).

Step 1: Elongation of Fatty Acids The process starts with C16 or C18 fatty acyl-CoAs, which are elongated by a multi-enzyme complex known as the fatty acid elongase (FAE). This complex sequentially adds two-carbon units to the growing acyl chain.

Step 2: Reduction to Fatty Alcohols Very-long-chain acyl-CoAs, such as C24 acyl-CoA, are then reduced to their corresponding primary alcohols. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR). In Arabidopsis thaliana, the enzyme CER4 is an alcohol-forming FAR involved in cuticular wax production.

Step 3: Esterification to Form Wax Esters The final step in the formation of a wax ester is the esterification of a fatty alcohol with an acyl-CoA. This reaction is catalyzed by a Wax Synthase (WS) or an Alcohol Acyltransferase (AAT). For this compound, the substrates would be tetracosanol and acetyl-CoA. The enzyme responsible would likely be an acetyl-CoA:fatty alcohol acetyltransferase. While many AATs have been characterized, the specific enzyme responsible for the acetylation of very-long-chain fatty alcohols like tetracosanol is not yet definitively identified across the plant kingdom. The WSD1 enzyme in Arabidopsis is known to be a key player in stem wax ester synthesis.

Below is a diagram illustrating the biosynthetic pathway leading to the formation of wax esters like this compound.

References

- 1. Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of wax esters in plant seed oils by oleosomal cotargeting of biosynthetic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Tetracosyl Acetate Research for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Knowledge of Tetracosyl Acetate

Introduction

This compound, also known as n-tetracosyl acetate or lignoceryl acetate, is a long-chain fatty acid ester. Its molecular formula is C26H52O2, and it has a molecular weight of 396.69 g/mol .[1] This document serves as a comprehensive technical guide summarizing the current state of scientific literature on this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this and related compounds. While research specifically focused on this compound is limited, this review compiles the available data on its properties and explores the biological activities of structurally related compounds to provide a basis for future investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its handling, characterization, and potential formulation in research and development settings.

| Property | Value | Reference |

| Molecular Formula | C26H52O2 | [1] |

| Molecular Weight | 396.69 g/mol | [1] |

| CAS Number | 822-29-7 | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | n-Tetracosyl acetate, Lignoceryl acetate | |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature |

Table 1: Chemical and Physical Properties of this compound

Natural Occurrence

This compound has been identified as a natural product in a limited number of plant species. Its presence has been reported in Gisekia pharnaceoides and Chenopodium album. The isolation and identification of this compound from these natural sources suggest its potential role in plant biochemistry, although its specific functions in these organisms have not been elucidated.

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively described in the readily available literature, a general and efficient method for the production of long-chain alkyl esters involves the esterification of the corresponding alcohol. In the case of this compound, this would involve the reaction of tetracosanol (lignoceryl alcohol) with an acetylating agent.

A generalized experimental workflow for the synthesis of long-chain alkyl acetates is depicted below. This process typically involves the use of a catalyst to facilitate the reaction between the long-chain alcohol and the acetate source.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: General Esterification of a Long-Chain Alcohol

The following is a generalized protocol for the synthesis of a long-chain alkyl acetate, which can be adapted for the synthesis of this compound.

-

Reactant Preparation: Dissolve 1-tetracosanol in a suitable inert solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Acetylating Agent: To the stirred solution, add a molar excess (typically 1.1 to 1.5 equivalents) of an acetylating agent, such as acetic anhydride or acetyl chloride.

-

Catalysis: Add a catalytic amount of a base, such as pyridine or 4-dimethylaminopyridine (DMAP), to the reaction mixture.

-

Reaction Conditions: Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Potential Applications

There is a significant lack of direct research into the biological activities of this compound. However, valuable insights can be drawn from studies on its precursor, 1-tetracosanol (lignoceryl alcohol), and the broader class of long-chain fatty acid esters.

Research on 1-Tetracosanol (Precursor)

1-Tetracosanol has been investigated for several potential therapeutic applications. It is known to have anti-inflammatory and wound-healing properties. Research has also explored its role in modulating cellular processes, lipid and glucose metabolism, and its potential as an anti-proliferative and neuroprotective agent. Given that esters can act as prodrugs, it is plausible that this compound could be hydrolyzed in vivo to release 1-tetracosanol, thereby exerting similar biological effects.

General Biological Activities of Long-Chain Fatty Acid Esters

Long-chain fatty acid esters are a diverse class of lipids with various biological functions. Long-chain fatty acyl-CoA esters are known to be involved in the regulation of metabolism and cell signaling. Some branched fatty acid esters of hydroxy fatty acids have demonstrated antidiabetic and anti-inflammatory effects. Furthermore, various plant and microbial extracts containing a mixture of long-chain fatty acids and their esters have been reported to possess antioxidant and antimicrobial activities.

The potential biological activities of this compound could be inferred from these related compounds, suggesting possible anti-inflammatory, metabolic regulatory, antioxidant, and antimicrobial properties.

Future Research Directions

The current body of literature on this compound is sparse, presenting a clear opportunity for further research. A logical workflow for future investigation is proposed below.

Caption: Proposed workflow for future research on this compound.

Conclusion

This compound is a long-chain fatty acid ester with well-defined chemical and physical properties but a largely unexplored biological profile. While its presence in some plant species is known, there is a significant gap in the scientific literature regarding its synthesis, mechanism of action, and potential therapeutic applications. Based on the known activities of its precursor, 1-tetracosanol, and the broader class of long-chain fatty acid esters, future research into the anti-inflammatory, metabolic, antioxidant, and antimicrobial properties of this compound is warranted. The development of robust synthetic protocols and systematic biological screening are crucial next steps to unlocking the potential of this molecule for researchers, scientists, and drug development professionals.

References

Spectroscopic Profile of Tetracosyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tetracosyl acetate (C26H52O2), a long-chain ester. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy profiles, including detailed experimental protocols and a generalized workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the mass, infrared, and nuclear magnetic resonance spectra of this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, confirming its chemical structure. The data presented is consistent with electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Assignment |

| 43 | 100 | [CH3CO]+ (Base Peak) |

| 57 | ~80 | [C4H9]+ |

| 97 | ~60 | Alkyl fragment |

| Note: | Additional smaller peaks corresponding to successive losses of CnH2n+1 fragments are also observed. | |

| 396.7 | Low | [M]+ (Molecular Ion) |

Data is interpreted from the NIST Mass Spectrometry Data Center.[1][2]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands that are indicative of its ester functional group and long aliphatic chain. The following table lists the principal absorption peaks.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2920 - 2850 | Strong | C-H Stretch | Aliphatic (CH2, CH3) |

| 1740 | Strong, Sharp | C=O Stretch | Ester (Carbonyl) |

| 1465 | Medium | C-H Bend (Scissoring) | Alkane (CH2) |

| 1375 | Medium | C-H Bend (Rocking) | Alkane (CH3) |

| 1240 | Strong | C-O Stretch | Ester |

This data is based on typical IR absorption frequencies for long-chain aliphatic esters.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the protons in the acetate group and the long tetracosyl chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.05 | Triplet | 2H | -O-CH₂ - |

| 2.05 | Singlet | 3H | CH₃ -CO- |

| 1.60 | Multiplet | 2H | -O-CH₂-CH₂ - |

| 1.25 | Broad Singlet | ~42H | -(CH₂ )₂₁- |

| 0.88 | Triplet | 3H | CH₃ -(CH₂)₂₂- |

This data is based on typical ¹H NMR chemical shifts for long-chain alkyl acetates.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides detailed information about the carbon framework of this compound.

| Chemical Shift (δ, ppm) | Assignment |

| 171.1 | C =O (Ester Carbonyl) |

| 64.4 | -O-C H₂- |

| 31.9 - 22.7 | -(C H₂)₂₂- |

| 21.1 | C H₃-CO- |

| 14.1 | C H₃-(CH₂)₂₂- |

This data is based on typical ¹³C NMR chemical shifts for long-chain alkyl acetates.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of long-chain esters like this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

High-quality 5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Glass vial and Pasteur pipette

Procedure:

-

Sample Preparation: Accurately weigh the this compound sample into a clean glass vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) containing TMS (0 ppm reference) to the vial.

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton plug to filter out any particulate matter, carefully transfer the solution into the NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T₁ is recommended for quantitative analysis.

-

For the ¹³C spectrum, a larger number of scans and a longer acquisition time will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., KBr or NaCl) or ATR accessory

-

Spatula and pipette

Procedure (using Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

-

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Appropriate solvent (e.g., hexane or ethyl acetate)

-

Vials for sample preparation

Procedure (using GC-MS with Electron Ionization - EI):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas through the GC column, where it is separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to Tetracosyl Acetate: Properties, Analysis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracosyl acetate (CH₃(CH₂)₂₃OC(O)CH₃), a long-chain fatty acid ester, is a molecule of interest in various scientific disciplines due to its presence in natural sources and its potential applications stemming from its physicochemical properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, structural details, and physical properties. Detailed experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are presented. Furthermore, this guide explores the potential biological significance of this compound by discussing the known signaling pathways of related long-chain fatty acid esters and acetate, offering a framework for future research into its specific biological functions.

Chemical Identification and Physical Properties

This compound, also known as n-tetracosyl acetate, is the acetate ester of tetracosanol. Its fundamental properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 822-29-7 | [1] |

| Molecular Formula | C₂₆H₅₂O₂ | [1] |

| Molecular Weight | 396.69 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | n-Tetracosyl acetate, Lignoceryl acetate | |

| Appearance | White to off-white solid | |

| Melting Point | Not precisely reported, but expected to be a waxy solid at room temperature | |

| Boiling Point | Not precisely reported | |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform, dichloromethane, and hexane. |

Chemical Structure

The chemical structure of this compound consists of a long, 24-carbon alkyl chain (tetracosyl group) attached to an acetate group through an ester linkage.

Chemical Structure of this compound

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer-Speier esterification of tetracosanol with acetic acid, using an acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine tetracosanol (1 equivalent), a molar excess of glacial acetic acid (e.g., 5-10 equivalents), and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

-

Work-up: Upon completion of the reaction (typically after several hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate and wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a spectral width of 0-10 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required for a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₃-C=O | ~2.05 (s, 3H) | ~21.0 |

| -O-CH₂- | ~4.05 (t, 2H) | ~64.5 |

| -O-CH₂-CH₂- | ~1.62 (quint, 2H) | ~28.7 |

| -(CH₂)₂₀- | ~1.25 (br s) | ~29.7 (multiple peaks) |

| -CH₂-CH₃ | ~1.25 (br s) | ~31.9 |

| -CH₂-CH₃ | ~0.88 (t, 3H) | ~22.7 |

| CH₃-C=O | ~171.1 |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of solid this compound can be analyzed as a KBr pellet. Grind a few milligrams of the sample with anhydrous KBr and press into a thin, transparent disk. Alternatively, a spectrum can be obtained from a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell, or as a thin film by melting the sample between two salt plates (e.g., NaCl or KBr) and allowing it to cool.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2920, ~2850 | C-H stretching (alkyl chain) | Strong |

| ~1740 | C=O stretching (ester) | Strong |

| ~1465 | C-H bending (CH₂) | Medium |

| ~1375 | C-H bending (CH₃) | Medium |

| ~1240 | C-O stretching (ester) | Strong |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or ethyl acetate.

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The temperature program should be optimized to ensure good separation and peak shape.

-

MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 396 | [M]⁺ (Molecular ion) |

| 337 | [M - C₂H₅O]⁺ or [M - 59]⁺ |

| 43 | [CH₃CO]⁺ (base peak) |

| Series of CₙH₂ₙ₊₁ | Alkyl chain fragments |

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, insights can be drawn from the known roles of long-chain fatty acid esters and acetate.

Long-chain fatty acids and their derivatives are known to be involved in various cellular processes, including energy storage, membrane structure, and cell signaling.[2] They can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which regulate genes involved in lipid metabolism.[3]

Acetate, the other component of this compound, is a short-chain fatty acid that can be readily converted to acetyl-CoA, a central molecule in metabolism. Acetyl-CoA is a key substrate for the tricarboxylic acid (TCA) cycle and is also involved in the acetylation of proteins, including histones, which plays a crucial role in epigenetic regulation of gene expression.

A plausible signaling pathway that could be influenced by the metabolic products of this compound is the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy homeostasis.

Caption: Hypothetical metabolic fate and signaling of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. While detailed biological studies on this specific molecule are needed, the provided experimental protocols for synthesis and characterization, along with the discussion of relevant biological pathways, offer a solid starting point for future investigations into the potential therapeutic applications of this compound and other long-chain fatty acid esters.

References

An In-depth Technical Guide to the Early Studies and Discovery of Tetracosyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracosyl acetate (CH₃(CH₂)₂₃OC(O)CH₃), also known as lignoceryl acetate, is the acetate ester of tetracosanol, a 24-carbon saturated fatty alcohol. As a long-chain fatty acid ester, it belongs to a class of compounds with diverse biological and industrial significance. This technical guide provides a comprehensive overview of the early studies and discovery of this compound, focusing on its initial characterization, synthesis, and the experimental methodologies employed in its investigation. While a definitive "discovery" paper pinpointing its first synthesis or isolation remains elusive in currently accessible literature, this guide reconstructs the early understanding of this compound based on its reported natural occurrences and the established chemical synthesis methods of the era.

Physicochemical Properties

Early characterization of this compound and similar long-chain esters relied on fundamental physicochemical properties. The following tables summarize key quantitative data for this compound, compiled from various chemical databases.

Table 1: Physical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 396.69 | g/mol | --INVALID-LINK-- |

| Normal Boiling Point (Predicted) | 480.85 | °C | Cheméo |

| Normal Melting Point (Predicted) | Not Available | °C | |

| Water Solubility (Predicted) | Insoluble | ||

| LogP (Octanol-Water Partition Coefficient) | 9.152 | Crippen Calculated Property |

Table 2: Chemical and Spectroscopic Data of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₅₂O₂ | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | n-Tetracosyl acetate, 1-Tetracosanol acetate, Lignoceryl acetate | --INVALID-LINK-- |

| Kovats Retention Index (Standard non-polar) | 2794.87 | NIST |

| Mass Spectrometry (GC-MS) Top Peak (m/z) | 43 | --INVALID-LINK-- |

Early Studies and Discovery

The formal discovery of this compound is not well-documented in a singular, seminal publication. Instead, its identification emerged from the broader investigation of long-chain fatty acids and alcohols, which are ubiquitous in natural waxes.

Natural Occurrence

Early research into the chemical composition of plant and insect waxes laid the groundwork for the identification of long-chain esters like this compound. It has been reported as a constituent in various natural sources, including:

-

Plant Waxes: The epicuticular waxes of many plants contain a complex mixture of long-chain alkanes, alcohols, acids, and esters. While specific early reports on this compound are scarce, the general understanding of wax composition suggests its likely presence in numerous plant species.

-

Gisekia pharnaceoides and Chenopodium album: PubChem lists these plants as sources of this compound, indicating its isolation and identification from these species at some point in phytochemical research.[1]

Early Synthesis Approaches

The synthesis of long-chain esters was well-established by the mid-20th century. The primary method for preparing this compound would have been through the esterification of tetracosanol with an acetylating agent.

Experimental Protocols

The following sections detail the likely experimental methodologies used in the early study of this compound, based on established techniques for the synthesis and analysis of long-chain esters.

Synthesis of this compound via Esterification

The most probable route for the early synthesis of this compound is the Fischer esterification or a variation thereof, reacting tetracosanol with an acetylating agent.

Objective: To synthesize this compound from tetracosanol.

Materials:

-

Tetracosanol (n-tetracosyl alcohol)

-

Acetic anhydride or Acetyl chloride

-

Anhydrous pyridine or a strong acid catalyst (e.g., concentrated sulfuric acid)

-

Anhydrous diethyl ether or benzene

-

5% aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve tetracosanol in a suitable anhydrous solvent such as pyridine or benzene.

-

Addition of Acetylating Agent: Slowly add a slight molar excess of acetic anhydride or acetyl chloride to the solution while stirring. If using an acid catalyst instead of pyridine, add a few drops of concentrated sulfuric acid to the mixture of tetracosanol and acetic anhydride.

-

Reaction: Gently reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer successively with 5% aqueous sodium bicarbonate solution to neutralize any excess acid, followed by water, and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Isolation from Natural Sources (General Procedure)

The isolation of this compound from plant waxes would involve solvent extraction followed by chromatographic separation.

Objective: To isolate this compound from a plant source.

Materials:

-

Plant material (e.g., leaves of Chenopodium album)

-

Hexane or Chloroform

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, diethyl ether)

Procedure:

-

Extraction: Immerse the dried and ground plant material in hexane or chloroform at room temperature for a sufficient period to extract the surface waxes.

-

Filtration and Concentration: Filter the extract to remove the plant debris and concentrate the filtrate under reduced pressure.

-

Column Chromatography: Apply the concentrated crude wax extract to a silica gel column.

-

Elution: Elute the column with a solvent gradient, starting with a non-polar solvent like hexane and gradually increasing the polarity, for example, by adding diethyl ether.

-

Fraction Collection: Collect fractions and monitor their composition using TLC.

-

Identification: Combine the fractions containing the compound of interest (as determined by comparison with a standard or by spectroscopic analysis) and evaporate the solvent to yield the isolated this compound.

Caption: Isolation workflow for this compound.

Signaling Pathways and Biological Activity

Early studies on this compound did not focus on its role in specific signaling pathways. Research into the biological activities of long-chain esters was in its infancy. However, contemporary research has begun to elucidate the roles of long-chain fatty acids and their derivatives in various cellular processes. The metabolism of this compound would likely involve enzymatic hydrolysis to yield tetracosanol and acetic acid, which can then enter their respective metabolic pathways.

Caption: Putative metabolic pathway of this compound.

Conclusion

While the precise moment of discovery for this compound is not clearly defined in historical scientific literature, its existence as a natural product and its synthesis via established esterification methods were logical extensions of early 20th-century lipid chemistry. The foundational knowledge of its physicochemical properties and the development of robust analytical techniques have enabled its identification and characterization. This guide provides a framework for understanding the early scientific context of this compound, serving as a valuable resource for researchers in natural product chemistry, lipidomics, and drug development. Further investigation into historical phytochemical literature may yet uncover a more definitive origin story for this long-chain ester.

References

Potential Therapeutic Applications of Tetracosyl Acetate: A Technical Whitepaper

Disclaimer: Scientific research on the specific therapeutic applications of isolated Tetracosyl acetate is limited. This document summarizes the available information and explores potential applications based on the biological activities of its constituent parts and related molecules. The experimental protocols and signaling pathways described are general methodologies and hypothetical frameworks for future research.

Introduction

This compound, also known as lignoceryl acetate, is a long-chain fatty acid ester. It is the acetate ester of tetracosanol (lignoceryl alcohol), a 24-carbon saturated fatty alcohol. While this compound has been identified as a natural component in some plant species, dedicated studies on its specific pharmacological properties are currently lacking in publicly available scientific literature.

This technical guide aims to provide a comprehensive overview of the potential therapeutic applications of this compound by examining the known biological activities of its parent alcohol, tetracosanol, and other related long-chain fatty alcohols and esters. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this and similar molecules.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its study and potential application.

| Property | Value | Reference |

| Chemical Formula | C26H52O2 | [PubChem CID: 13908471] |

| Molecular Weight | 396.69 g/mol | [PubChem CID: 13908471] |

| IUPAC Name | This compound | [PubChem CID: 13908471] |

| Synonyms | Lignoceryl acetate, n-Tetracosyl acetate | [PubChem CID: 13908471] |

| Class | Fatty Ester | [PubChem CID: 13908471] |

Inferred Potential Therapeutic Applications

Due to the absence of direct studies on this compound, its potential therapeutic applications are inferred from studies on tetracosanol and other very-long-chain fatty alcohols (VLCFAs) and their esters.

Anti-Inflammatory Effects

Research has demonstrated that mixtures of long-chain fatty alcohols, including tetracosanol, possess anti-inflammatory properties. A study on long-chain fatty alcohols isolated from pomace olive oil, with tetracosanol as a major component, showed a significant dose-dependent decrease in nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages.[1] This reduction was attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression.[1] Furthermore, these long-chain fatty alcohols also reduced the production of tumor necrosis factor-alpha (TNF-α) and prostaglandin E2.[1] Another study on long-chain fatty alcohols from evening primrose oil, which also contained a significant amount of tetracosanol, confirmed the inhibition of NO production and iNOS expression, as well as a reduction in the secretion of interleukin 1β (IL-1β) and TNF-α in LPS-stimulated murine macrophages.[2]

Given that this compound is an ester of tetracosanol, it is plausible that it may exert similar anti-inflammatory effects, potentially through hydrolysis to tetracosanol in vivo or through its own intrinsic activity.

Antioxidant Activity

While direct evidence for this compound is unavailable, long-chain fatty acid esters of other natural compounds have been investigated for their antioxidant properties. For instance, esterification of flavonoids with long-chain fatty acids has been shown to enhance their antioxidant activity in certain lipid-based systems.[3] This suggests that the long alkyl chain of this compound could potentially modulate its partitioning into lipid membranes, where it might exert a protective effect against lipid peroxidation. The antioxidant potential of tetracosanol itself has also been suggested in the context of herbal remedies.

Other Potential Applications

Tetracosanol has been investigated for several other biological activities, which could be relevant for its acetate ester:

-

Cardiovascular Health: Early research on policosanol, a mixture of long-chain fatty alcohols including tetracosanol, suggested potential benefits in lowering total and LDL cholesterol.

-

Wound Healing: Tetracosanol has been reported to have potential in accelerating wound healing by modulating inflammatory responses and promoting tissue regeneration.

-

Antiproliferative Effects: One study indicated that tetracosanol inhibited the growth of human melanoma cells in vitro.

Proposed Experimental Investigation Workflow

To systematically evaluate the therapeutic potential of this compound, a structured experimental workflow is proposed. This workflow would begin with in vitro screening for biological activity and cytotoxicity, followed by more complex cell-based assays to elucidate mechanisms of action.

Detailed Experimental Protocols

The following are detailed, generic protocols for key experiments that would be essential in evaluating the therapeutic potential of this compound.

Cytotoxicity Assessment: MTT Assay

This assay determines the effect of a compound on cell viability by measuring the metabolic activity of cells.

Materials:

-

This compound

-

Mammalian cell line (e.g., RAW 264.7 macrophages)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours.

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include wells with untreated cells as a control.

-

Incubate the plate for 24-48 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

In Vitro Anti-Inflammatory Assay: Nitric Oxide Production

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

Complete DMEM

-

96-well microplate

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This assay evaluates the free radical scavenging ability of a compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

Procedure:

-

Prepare various concentrations of this compound and ascorbic acid in methanol.

-

Add 100 µL of each concentration to the wells of a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

Potential Signaling Pathway Involvement

Based on the anti-inflammatory effects of long-chain fatty alcohols, a potential mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

In this hypothetical pathway, an inflammatory stimulus like LPS activates the Toll-like receptor 4 (TLR4), leading to a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its degradation and the release of NF-κB. NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. It is plausible that this compound could interfere with this pathway, potentially by inhibiting the activation of the IKK complex, thereby preventing the downstream inflammatory response.

Conclusion and Future Directions

While direct scientific evidence for the therapeutic applications of this compound is currently scarce, the known biological activities of its constituent alcohol, tetracosanol, and other long-chain fatty alcohols and esters suggest a promising potential for anti-inflammatory and antioxidant effects. The ester linkage in this compound may influence its bioavailability and tissue distribution compared to its parent alcohol, which warrants further investigation.